2-CHLORO-5-(PIPERIDINOSULFONYL)-N~1~-(3-PYRIDYLMETHYL)BENZAMIDE
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Overview
Description
2-Chloro-5-(piperidinosulfonyl)-N~1~-(3-pyridylmethyl)benzamide is a complex organic compound that features a benzamide core substituted with a piperidinosulfonyl group and a pyridylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(piperidinosulfonyl)-N~1~-(3-pyridylmethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Nitration and Reduction: The benzene ring is first nitrated to introduce a nitro group, which is then reduced to an amine.
Sulfonylation: The amine group is then sulfonylated using a sulfonyl chloride reagent to introduce the piperidinosulfonyl group.
Chlorination: The benzene ring is chlorinated to introduce the chlorine atom at the desired position.
Amidation: Finally, the amine group is reacted with 3-pyridylmethylamine to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(piperidinosulfonyl)-N~1~-(3-pyridylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the sulfonyl or pyridyl groups.
Substitution: The chlorine atom can be substituted with other nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
2-Chloro-5-(piperidinosulfonyl)-N~1~-(3-pyridylmethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-chloro-5-(piperidinosulfonyl)-N~1~-(3-pyridylmethyl)benzamide involves its interaction with specific molecular targets. The piperidinosulfonyl group can interact with proteins or enzymes, potentially inhibiting their activity. The pyridylmethyl group can enhance binding affinity to specific receptors, making the compound a useful tool in drug discovery.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(morpholinosulfonyl)-N~1~-(3-pyridylmethyl)benzamide: Similar structure but with a morpholine ring instead of a piperidine ring.
2-Chloro-5-(piperidinosulfonyl)-N~1~-(2-pyridylmethyl)benzamide: Similar structure but with a pyridyl group at a different position.
Uniqueness
The unique combination of the piperidinosulfonyl group and the pyridylmethyl group in 2-chloro-5-(piperidinosulfonyl)-N~1~-(3-pyridylmethyl)benzamide provides specific binding properties and reactivity that can be advantageous in various applications, particularly in medicinal chemistry.
Properties
IUPAC Name |
2-chloro-5-piperidin-1-ylsulfonyl-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3S/c19-17-7-6-15(26(24,25)22-9-2-1-3-10-22)11-16(17)18(23)21-13-14-5-4-8-20-12-14/h4-8,11-12H,1-3,9-10,13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBJBQDWFMWYIDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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